molecular formula C19H19BrN4O3 B6459562 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline CAS No. 2549001-27-4

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline

Cat. No.: B6459562
CAS No.: 2549001-27-4
M. Wt: 431.3 g/mol
InChI Key: MWQAPNQYUBFYNT-UHFFFAOYSA-N
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Description

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core substituted with a pyrrolidine ring and a bromopyridine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up reactions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate catalysts for facilitating the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
  • 4-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
  • 4-{3-[(3-iodopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline

Uniqueness

The uniqueness of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline lies in its bromopyridine moiety, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3/c1-25-17-7-13-15(8-18(17)26-2)22-11-23-19(13)24-6-4-12(10-24)27-16-3-5-21-9-14(16)20/h3,5,7-9,11-12H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAPNQYUBFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=C(C=NC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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